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Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidin-1-ylbenzonitrile is a chemical compound featuring a piperidine ring attached to a
benzonitrile moiety at the para position. This molecule serves as a versatile building block in
medicinal chemistry and materials science. Its structural components, the piperidine
heterocycle and the benzonitrile group, are prevalent in a wide range of biologically active
compounds, making it a subject of interest for the development of novel therapeutics. This
technical guide provides a comprehensive overview of the chemical properties, synthesis, and
spectral characterization of 4-Piperidin-1-ylbenzonitrile.

Chemical Properties

4-Piperidin-1-ylbenzonitrile, with the CAS Number 1204-85-9, is a solid at room temperature.
A summary of its key physical and chemical properties is presented in the table below.
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Property Value Source(s)
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Melting Point 51-53°C
Boiling Point 349.9 °C at 760 mmHg
Density 1.09 £ 0.1 g/cm3
Appearance Solid
Solubility Soluble in polar organic
solvents.
Synthesis

The synthesis of 4-Piperidin-1-ylbenzonitrile is typically achieved through a nucleophilic

aromatic substitution reaction. A common method involves the reaction of a 4-halobenzonitrile,

such as 4-fluorobenzonitrile, with piperidine in the presence of a base and a polar aprotic

solvent.

Experimental Protocol: Synthesis of 4-Piperidin-1-

ylbenzonitrile

Materials:

e 4-Fluorobenzonitrile

» Piperidine

e Potassium carbonate (K2CO3)

e Dimethyl sulfoxide (DMSO)

o Ethyl acetate

e Water
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Brine (saturated aqueous sodium chloride solution)
Anhydrous sodium sulfate (Na2S0a)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-
fluorobenzonitrile (1.0 eq), piperidine (1.1 eq), and potassium carbonate (2.0 eq).

Add a suitable volume of dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

Heat the reaction mixture to 120 °C and stir for 6-20 hours. The progress of the reaction can
be monitored by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl
acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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e The crude product can be further purified by recrystallization or column chromatography on
silica gel to yield pure 4-Piperidin-1-ylbenzonitrile.

Reactants

4-Fluorobenzonitrile Piperidine Potassium Carbonate DMSO

Reaction Conditions

»| 120°C, 6-20 h |

Reaction Mixture

Workup &qurification

Extraction with
Ethyl Acetate/Water

:

Washing with
Brine

i

Drying over
Na2S04

:

Solvent Evaporation

;

Recrystallization or
Column Chromatography

Product

A4

4-Piperidin-1-ylbenzonitrile
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Caption: Synthesis workflow for 4-Piperidin-1-ylbenzonitrile.

Spectral Data

The structural confirmation of 4-Piperidin-1-ylbenzonitrile is achieved through various
spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum of 4-Piperidin-1-ylbenzonitrile would be expected to show
characteristic signals for the protons on the piperidine ring and the benzonitrile moiety. The
aromatic protons would appear as two doublets in the aromatic region (around & 6.9 and 7.5
ppm). The protons on the piperidine ring would show signals in the aliphatic region, with the
protons alpha to the nitrogen appearing more downfield (around 6 3.3 ppm) compared to the
other piperidine protons (around & 1.6-1.7 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the unique carbon atoms in
the molecule. The nitrile carbon would appear around & 119 ppm, and the quaternary carbon of
the benzonitrile ring attached to the nitrile group would be observed around & 100 ppm. The
carbon atoms of the benzene ring would resonate in the aromatic region (& 120-155 ppm). The
piperidine carbons would show signals in the aliphatic region, with the carbons alpha to the
nitrogen appearing around & 50 ppm and the other carbons at higher field (around 6 24-26

ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Piperidin-1-ylbenzonitrile would exhibit characteristic absorption bands.
A strong, sharp peak around 2220-2230 cm~1 is indicative of the C=N stretching vibration of the
nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm~1, while the
aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000
cm~1, The C-N stretching of the tertiary amine would be visible in the 1250-1000 cm~1 region.
Aromatic C=C stretching vibrations would be seen in the 1600-1475 cm~! range.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b072181?utm_src=pdf-body-img
https://www.benchchem.com/product/b072181?utm_src=pdf-body
https://www.benchchem.com/product/b072181?utm_src=pdf-body
https://www.benchchem.com/product/b072181?utm_src=pdf-body
https://www.benchchem.com/product/b072181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

The mass spectrum of 4-Piperidin-1-ylbenzonitrile would show a molecular ion peak (M+)
corresponding to its molecular weight (186.25 g/mol ). Fragmentation patterns would likely
involve the loss of fragments from the piperidine ring and cleavage of the bond between the
piperidine and the benzonitrile moiety.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for 4-Piperidin-1-ylbenzonitrile is not extensively
documented in publicly available literature, the piperidine and benzonitrile scaffolds are present
in numerous compounds with known pharmacological activities. Derivatives of piperidine are
known to interact with various receptors in the central nervous system, including sigma,
dopamine, and serotonin receptors.

For instance, many ligands for G-protein coupled receptors (GPCRS), such as dopamine and
serotonin receptors, contain a piperidine moiety. The interaction of such ligands with their
receptors can initiate a cascade of intracellular signaling events. A generalized GPCR signaling
pathway is depicted below. Upon ligand binding, the receptor undergoes a conformational
change, activating a heterotrimeric G-protein. The activated G-protein then modulates the
activity of an effector enzyme, such as adenylyl cyclase, leading to changes in the
concentration of second messengers like cyclic AMP (CAMP). These second messengers, in
turn, activate downstream protein kinases, which phosphorylate target proteins, ultimately
leading to a cellular response.

Given the structural similarity of 4-Piperidin-1-ylbenzonitrile to known CNS-active
compounds, it is a candidate for investigation as a modulator of such signaling pathways.
Further research is required to elucidate its specific biological targets and pharmacological
effects.

Extracellular Cell Membrane Intracellular

| Modulation | Proa [ Second Messenger |

indin GPCR A [ [ Effector Production , | Second Messenger | _Activation _ [ .| Phosphorylation Cascade
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Caption: Generalized GPCR signaling pathway.

Conclusion

4-Piperidin-1-ylbenzonitrile is a valuable synthetic intermediate with well-defined chemical
and physical properties. Its synthesis is straightforward, and its structure can be unambiguously
confirmed by standard spectroscopic methods. While its specific biological activities are yet to
be fully explored, its structural motifs suggest potential for interaction with CNS receptors,
making it a promising scaffold for the development of new therapeutic agents. This guide
provides a foundational understanding for researchers and drug development professionals
working with this versatile compound.

« To cite this document: BenchChem. [An In-depth Technical Guide to 4-Piperidin-1-
ylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072181#4-piperidin-1-ylbenzonitrile-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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